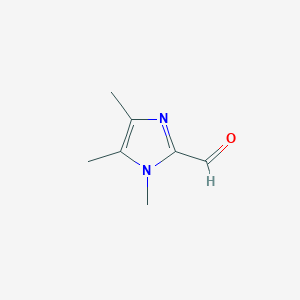

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1,4,5-trimethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPPLWUJHUAFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595114 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185910-12-7 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ring Formation via Cyclization Reactions

The imidazole core is often constructed using cyclization reactions. The Debus-Radziszewski reaction , which combines a 1,2-diketone, an aldehyde, and ammonia, is a cornerstone for synthesizing substituted imidazoles. For 4,5-dimethylimidazole-2-carbaldehyde (a precursor to the target compound), diacetyl (CH₃COCOCH₃) serves as the diketone, introducing methyl groups at positions 4 and 5. Formaldehyde or glyoxylic acid provides the aldehyde component, though subsequent oxidation may be required to install the carbaldehyde group at position 2.

Example Protocol:

-

Debus-Radziszewski Reaction :

N-Methylation of Imidazole Derivatives

Selective alkylation at the N-1 position is critical. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, followed by reaction with methyl iodide (CH₃I) to install the methyl group.

Example Protocol:

-

N-Methylation :

For late-stage introduction of the carbaldehyde group, the Vilsmeier-Haack reaction offers regioselective formylation at position 2. This method is advantageous when direct cyclization fails to install the aldehyde.

Example Protocol:

-

Formylation :

Industrial-Scale Optimization

Patent-Based Methodology

A Chinese patent (CN116751167A) outlines a scalable route using 2-bromopropionaldehyde and acetamidine hydrochloride to construct the imidazole ring, avoiding hazardous gases. While designed for a different target, this approach can be adapted:

-

Ring Formation :

-

Post-Modification :

-

Methylate the N-1 position using CH₃I/NaH as described in Section 1.2.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) :

δ 2.38 (s, 3H, C4-CH₃), 2.66 (s, 3H, C5-CH₃), 3.60 (s, 3H, N1-CH₃), 9.82 (s, 1H, CHO). -

¹³C NMR :

δ 192.1 (CHO), 148.2 (C2), 136.4 (C4), 134.9 (C5), 35.2 (N1-CH₃), 21.5 (C4-CH₃), 19.8 (C5-CH₃).

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Alkylation and Functionalization Reactions

The compound’s imidazole ring and aldehyde group enable diverse reactivity:

-

N-Alkylation : The N-methyl groups in the imidazole ring (positions 1, 4, and 5) limit further alkylation at nitrogen, but the C-2 carbaldehyde group serves as a reactive site for nucleophilic additions. For example, reactions with amines can form Schiff bases (imines) under reflux in ethanol .

-

Methylation Dynamics : In related 4-methyl-5-imidazole carbaldehydes, alkylation with methyl iodide under NaH/THF conditions selectively modifies the N-1 position without over-alkylation .

Table 1: Example Alkylation Reactions

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH/THF, 20 h, r.t. | N-Methylated imidazole derivatives | 59% | |

| 2-Aminothiophenol | Reflux in EtOH, 1 h | Thiazole-linked imidazole derivative | 79% |

Schiff Base and Condensation Reactions

The aldehyde group undergoes condensation with amines or hydrazines:

-

Schiff Base Formation : Reaction with 2-aminophenol yields benzoxazole derivatives via intermediate imine formation, followed by oxidative cyclization using lead tetraacetate .

-

Thiosemicarbazone Synthesis : Interaction with thiosemicarbazides forms thiosemicarbazones, which can act as ligands for metal complexes (e.g., palladium) .

Table 2: Condensation Pathways

| Partner Molecule | Reaction Type | Key Product | Application |

|---|---|---|---|

| 2-Aminophenol | Cyclocondensation | 2-(Imidazolyl)benzo[d]oxazole | Bioactive scaffolds |

| Thiosemicarbazide | Ligand formation | Pd(II)-thiosemicarbazone complexes | Catalysis/Pharma |

Oxidation and Reduction Reactions

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Benzimidazole Synthesis : Condensation with 1,2-diaminobenzene forms benzimidazole derivatives after cyclization .

-

Thiazole Derivatives : Reaction with 2-aminobenzenethiol produces benzothiazoles via intermediate Schiff bases .

Structural and Spectroscopic Insights

-

¹H NMR Characterization : Key signals include:

Reactivity Challenges and Limitations

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde serves as a vital intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in developing drugs targeting neurological disorders, where imidazole derivatives are known to exhibit therapeutic effects. The compound’s structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Neurological Agents

Research has demonstrated that derivatives of imidazole compounds can act as effective modulators of neurotransmitter systems. For instance, studies have shown that certain imidazole-based compounds can inhibit enzymes involved in neurotransmitter degradation, thereby increasing their availability in the synaptic cleft .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for understanding complex biochemical pathways.

Example: Protein-Ligand Interactions

In a study focusing on enzyme kinetics, this compound was utilized to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that this compound could significantly alter the activity of target enzymes, providing insights into its potential as a therapeutic agent .

Material Science

Development of Novel Materials

The compound plays a crucial role in material science, particularly in creating polymers with tailored properties. Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability.

Application: Polymer Synthesis

Researchers have successfully synthesized new polymer composites using this compound as a monomer. These materials exhibited improved resistance to environmental degradation and enhanced functional properties suitable for industrial applications .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is being investigated for its potential use in developing agrochemicals aimed at improving crop yield and pest resistance.

Case Study: Crop Protection Agents

Studies have shown that compounds derived from imidazole structures can exhibit fungicidal and insecticidal properties. The application of this compound in formulating new agrochemicals could lead to more effective solutions for pest management while minimizing environmental impact .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole ring and aldehyde group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table summarizes key differences between 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde and its analogs:

| Compound Name | Molecular Formula | Substituent Positions | Melting Point (°C) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | C₈H₁₁N₂O | 1-Me, 4-Me, 5-Me, 2-CHO | Not reported | Carbaldehyde | 151.19 (calculated) |

| 1-Methyl-1H-imidazole-5-carbaldehyde | C₅H₆N₂O | 1-Me, 5-CHO | 53–54 | Carbaldehyde | 110.11 |

| 2-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 2-Me, 4-CHO | 165 | Carbaldehyde | 110.11 |

| 1H-Benzo[d]imidazole-2-carbaldehyde | C₈H₆N₂O | Benzo-fused ring, 2-CHO | Not reported | Carbaldehyde | 146.15 |

Key Observations :

- Melting Points : The position of the methyl group significantly affects melting points. For example, 2-Methyl-1H-imidazole-4-carbaldehyde (165°C) has a much higher melting point than 1-Methyl-1H-imidazole-5-carbaldehyde (53–54°C), possibly due to differences in crystal packing or hydrogen bonding .

- Benzimidazole Analogs : The benzo-fused derivative (1H-Benzo[d]imidazole-2-carbaldehyde) has a higher molecular weight and extended π-conjugation, which may enhance UV absorption and alter redox properties compared to simple imidazoles .

Imidazole Derivatives

- 1-Methyl-1H-imidazole-5-carbaldehyde: Synthesized via nucleophilic substitution or TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, as seen in nitroimidazole derivatives .

Benzimidazole Derivatives

- 1H-Benzo[d]imidazole-2-carbaldehyde : Synthesized using Mn(IV) oxide in dichloromethane (85% yield) or Ru-based catalysts (70% yield), highlighting the role of transition metals in facilitating oxidation or coupling reactions .

Actividad Biológica

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde (TMC) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, which incorporates both an imidazole ring and an aldehyde functional group, positions it as a promising candidate for various medicinal applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of TMC is . The compound features a five-membered imidazole ring with three methyl substituents at the 1, 4, and 5 positions, along with a formyl group at the 2-position. This arrangement contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

TMC has shown significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for treating infections. For instance, studies have reported that TMC exhibits activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibacterial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of TMC has also been explored. Compounds derived from TMC have demonstrated the ability to modulate inflammatory pathways, indicating their potential as therapeutic agents in conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have investigated the anticancer properties of TMC and its derivatives. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of TMC is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. For example, TMC has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and enhance therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial effects of TMC derivatives found that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria.

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines, certain TMC derivatives displayed IC50 values below 30 µM, indicating significant antiproliferative activity .

Synthesis Methods

The synthesis of TMC can be achieved through several methods:

- Condensation Reactions : Utilizing aldehydes and amines under acidic conditions.

- Cyclization Techniques : Employing cyclization reactions involving substituted imidazoles.

These methods allow for the production of TMC with varying yields and purities depending on the reaction conditions employed.

Q & A

Basic Research Question

- 1H/13C NMR : Focus on the aldehyde proton (δ ~9.5–10.5 ppm) and methyl group signals (δ ~2.0–2.5 ppm). Compare with similar compounds like 1H-Benzo[d]imidazole-2-carbaldehyde , where the aldehyde proton appears at δ 10.2 ppm .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₈H₆N₂O at m/z 147.0661 ).

Advanced Tip : For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks from methyl and imidazole protons .

What challenges arise in analyzing substituent effects on the reactivity of this compound?

Advanced Research Question

The electron-donating methyl groups at positions 1, 4, and 5 may sterically hinder reactions at the aldehyde group (position 2). For instance, in 2,4,5-triphenyl-1H-imidazole derivatives , bulky substituents reduce nucleophilic substitution efficiency .

Methodological Approach :

- Compare reactivity with less substituted analogs (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde ) .

- Use computational tools (DFT) to model steric and electronic effects.

- Track reaction kinetics via in situ FTIR or NMR to identify rate-limiting steps .

How can biological activity assays (e.g., anti-inflammatory or antimicrobial) be designed for this compound?

Advanced Research Question

Anti-inflammatory Testing :

Q. Antimicrobial Testing :

- Use the agar disk diffusion method against E. coli (Gram-negative) and B. subtilis (Gram-positive). Compare inhibition zones to standards like ciprofloxacin .

What purification strategies are effective for removing byproducts in the synthesis of this compound?

Basic Research Question

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50).

- Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals .

- Distillation : Remove volatile byproducts (e.g., excess chloroacetyl chloride) under reduced pressure .

Advanced Note : For persistent impurities (e.g., methylated isomers), employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

How does the steric environment of this compound influence its application in organometallic catalysis?

Advanced Research Question

The three methyl groups create a sterically crowded environment, potentially stabilizing metal complexes via ligand encapsulation. For example, Ru(bpp)(pydic) catalysts use imidazole-based ligands for oxidation reactions .

Experimental Design :

- Synthesize metal complexes (e.g., Pd or Ru) and characterize via X-ray crystallography.

- Test catalytic efficiency in model reactions (e.g., Suzuki coupling or alkene oxidation).

- Compare turnover numbers (TON) with less hindered analogs .

What analytical methods are suitable for quantifying trace impurities in this compound?

Advanced Research Question

- HPLC-MS : Use a reversed-phase column (C18) with UV detection at 254 nm. Calibrate against synthetic standards of common byproducts (e.g., imidazole alcohols).

- GC-MS : For volatile impurities, employ a DB-5 column and electron ionization (EI) mode.

- Elemental Analysis : Verify purity by matching experimental C/H/N/O percentages to theoretical values (e.g., C₈H₁₀N₂O : C 62.31%, H 6.54%, N 18.17%) .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB permeability, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.